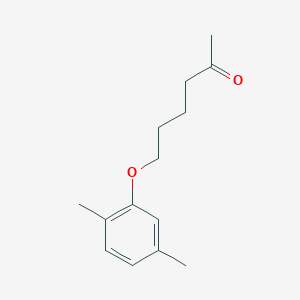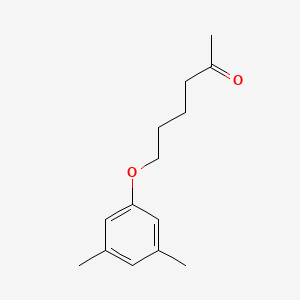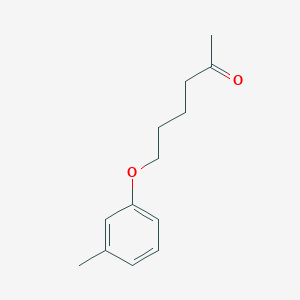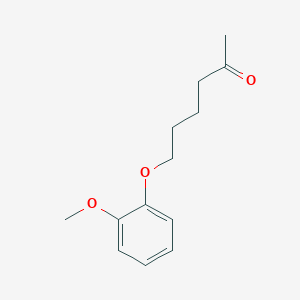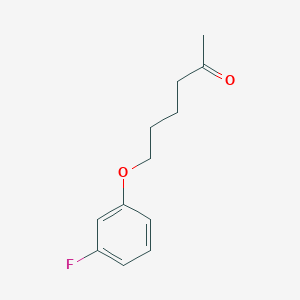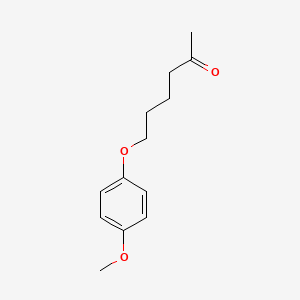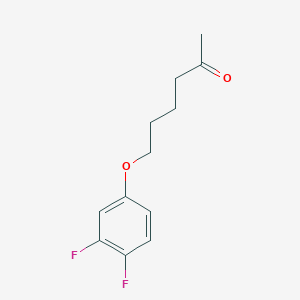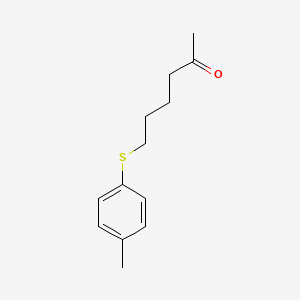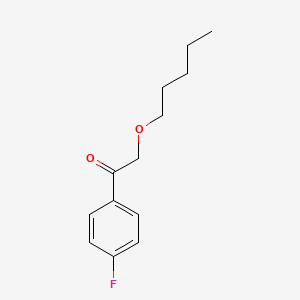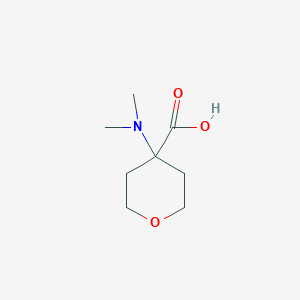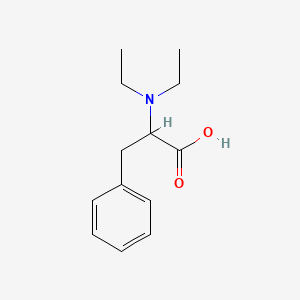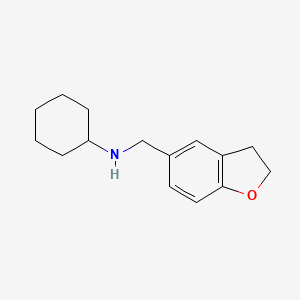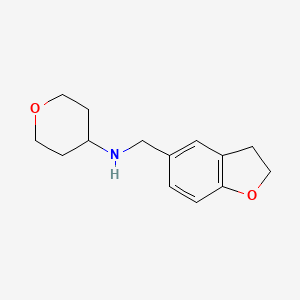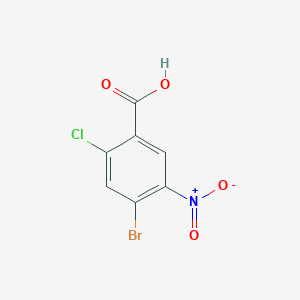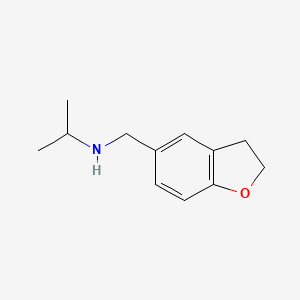
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine typically involves the following steps:
Benzofuran Derivation: The starting material, 2,3-dihydrobenzofuran-5-yl, is synthesized through a cyclization reaction of appropriate precursors.
Amination: The benzofuran derivative undergoes amination with propan-2-amine to introduce the amine group.
Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo-compounds.
Reduction: Reduction of the amine group to form secondary or tertiary amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of various substituted benzofurans.
Aplicaciones Científicas De Investigación
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Applied in the development of new materials and pharmaceuticals.
Mecanismo De Acción
N-((2,3-Dihydrobenzofuran-5-yl)methyl)propan-2-amine is structurally similar to other benzofuran derivatives, such as 5-MAPDB and 5-DBFPV. it exhibits unique properties and potential applications that distinguish it from these compounds. The presence of the amine group and the specific substitution pattern contribute to its distinct chemical behavior and biological activity.
Comparación Con Compuestos Similares
5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine)
5-DBFPV (5-dihydrobenzofuranpyrovalerone)
Other benzofuran derivatives with varying substituents
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)13-8-10-3-4-12-11(7-10)5-6-14-12/h3-4,7,9,13H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHYNSGRFXNVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
